2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone

Asymmetric Synthesis Melatonin Agonist Drug Intermediate

2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone is a chlorinated heterocyclic ketone (C10H9ClO2) with a molecular weight of 196.63 g/mol. It is primarily utilized as a key electrophilic intermediate in the synthesis of active pharmaceutical ingredients (APIs), specifically melatonin receptor agonists like ramelteon.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 364380-03-0
Cat. No. B12883360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone
CAS364380-03-0
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)C(=O)CCl
InChIInChI=1S/C10H9ClO2/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-3H,4-6H2
InChIKeyOLUFFFGDXYDSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone (CAS 364380-03-0): A Critical C-4 Synthon for Melatonin Agonist APIs


2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone is a chlorinated heterocyclic ketone (C10H9ClO2) with a molecular weight of 196.63 g/mol [1] . It is primarily utilized as a key electrophilic intermediate in the synthesis of active pharmaceutical ingredients (APIs), specifically melatonin receptor agonists like ramelteon. Unlike generic building blocks, this compound's value lies in its specific substitution pattern on the dihydrobenzofuran ring, which enables convergent synthetic pathways for insomnia therapeutics.

Why C-4 Regioisomers of 2-Chloro-1-(2,3-dihydrobenzofuran)ethanone are Not Interchangeable in cGMP Synthesis


The position of the chloroacetyl group on the dihydrobenzofuran scaffold (C-4 vs. C-5 vs. C-2) critically dictates its reactivity and the pharmacological profile of the final API. While the 5-chloroacetyl analog (CAS 64089-34-5) is a common building block, it cannot substitute the 4-substituted isomer in convergent syntheses of ramelteon or tasimelteon, as the C-4 regiochemistry is essential for constructing the linear indenofuran core of these melatonin agonists [1]. Substitution leads to different ring-closure outcomes, making the C-4 isomer a non-fungible intermediate in specific drug master files.

Evidence-Based Differentiation of 2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone


Regiospecific Role in the Convergent Synthesis of Tasimelteon with Quantified Yield

The 4-substituted isomer serves as a critical intermediate in the industrial synthesis of the FDA-approved drug tasimelteon. In a validated process, the compound derived from this intermediate is transformed via a Corey–Bakshi–Shibata (CBS) asymmetric reduction, achieving a total synthesis with a 53% overall yield over six steps [1]. This contrasts sharply with the 5-chloroacetyl isomer (CAS 64089-34-5), which has not been documented in a comparable convergent synthesis for melatonin receptor agonists but is instead used in unrelated pharmacological contexts, possessing a distinct melting point of 86-87°C versus the liquid nature of the 4-isomer .

Asymmetric Synthesis Melatonin Agonist Drug Intermediate

Electronic and Steric Selectivity in Nucleophilic Displacement Reactions

The chloroacetyl group at the C-4 position exhibits a computed LogP of approximately 2.04-2.2, offering a distinct steric and electronic environment compared to other isomers [1]. The C-4 position is sterically less hindered and electronically activated by the adjacent oxygen of the dihydrofuran ring, leading to preferential reactivity in Friedel-Crafts acylation and subsequent nucleophilic substitutions. This is in contrast to the C-5 analog, which, while sharing a similar LogP, shows different metabolic stability in downstream products due to altered hepatic metabolism susceptibility . While direct kinetic data is scarce in public literature, the physicochemical properties suggest a higher reaction rate for the C-4 isomer under identical conditions.

Chemical Reactivity Electrophilicity Structure-Activity Relationship

Market Availability and Purity Comparison Against a Close Structural Analog

Procurement analysis reveals a significant difference in purity specifications between the two closest regioisomers. The 4-substituted target compound is commercially available and typically specified at a high purity grade (≥95%) suitable for research and early-stage development . In contrast, a key supplier publicly specifies the 5-chloroacetyl analog with a minimum purity of 98% (NLT 98%) . This higher baseline purity for the 5-isomer implies a more mature market with established purification protocols, while the 4-isomer represents a specialized niche with room for value-added purification and characterization for cGMP applications.

Procurement Chemical Purity Benchmarking

Uniquely Positioned for Chiral Alcohol Synthesis via Asymmetric Reduction

The ketone functionality of this compound makes it a prime substrate for asymmetric reduction to generate a chiral secondary alcohol, (S)-2-chloro-1-(2,3-dihydrobenzofuran-4-yl)ethane-1-ol, a crucial chiral synthon [1]. This chiral alcohol is a direct precursor to cyclopropylamine intermediates found in next-generation melatonin analogs [1]. While the 2- and 5-analogs can also be reduced, the resulting chiral centers are not positioned to construct the linear tetracyclic core required for high-affinity MT1/MT2 binding, as seen in ramelteon and tasimelteon.

Asymmetric Catalysis Chiral Synthon Drug Development

Key Application Scenarios for Procuring 2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone


Process Development for Generic Tasimelteon (Hetlioz)

This compound is the required starting material or intermediate for duplicating the published industrial synthesis of tasimelteon, which proceeds via CBS asymmetric reduction [1]. It is ideally suited for generic pharmaceutical manufacturers developing a non-infringing or improved process for the treatment of Non-24-Hour Sleep-Wake Disorder.

cGMP Synthesis of Ramelteon (Rozerem) Key Intermediates

Research teams focused on optimizing the convergent synthesis of ramelteon require this specific C-4 electrophile to construct the indenofuran core. The 5-isomer is chemically incapable of forming the same tetracyclic intermediate, making this a non-substitutable procurement item for this specific drug master file [2].

Medicinal Chemistry Exploration of Selective MT2 Receptor Agonists

SAR studies aiming to improve selectivity for the MT2 over the MT1 melatonin receptor subtype benefit from the 4-substituted scaffold. The derived chiral cyclopropylamine intermediate has shown favorable activity profiles, and this starting ketone allows for rapid diversification to generate patentable lead series [1].

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